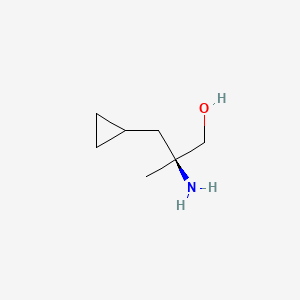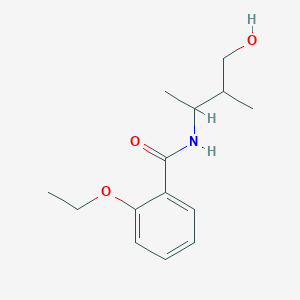
N-(4H-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the reaction of 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with 4H-1,2,4-triazole-3-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, solvent recycling and purification steps are integrated to ensure the sustainability and cost-effectiveness of the production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4H-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated triazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4H-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-(4H-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-(Methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridin-2-amine
- 1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
- 1-(1,3-Diphenylpropan-2-yl)-1H-1,2,4-triazole
Uniqueness
N-(4H-1,2,4-triazol-3-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to its specific structural features, such as the combination of a triazole ring with a tetrahydronaphthalene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H14N4O |
|---|---|
Molekulargewicht |
242.28 g/mol |
IUPAC-Name |
N-(1H-1,2,4-triazol-5-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
InChI |
InChI=1S/C13H14N4O/c18-12(16-13-14-8-15-17-13)11-6-5-9-3-1-2-4-10(9)7-11/h5-8H,1-4H2,(H2,14,15,16,17,18) |
InChI-Schlüssel |
JHGIVXFMUCIZKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NC=NN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)

![7-Amino-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B14908057.png)
![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)









